molecular formula C12H20N4O2 B13867212 Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate CAS No. 1225218-68-7

Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B13867212
CAS No.: 1225218-68-7
M. Wt: 252.31 g/mol
InChI Key: RKMPDRKAADJZJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N4O2. It is a derivative of pyrrolidine and triazole, which are both significant in various chemical and biological applications. This compound is often used in synthetic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 1,2,4-triazole derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with the pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyrrolidine moiety can interact with biological macromolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate is unique due to its combination of the triazole and pyrrolidine rings, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalytic processes .

Properties

CAS No.

1225218-68-7

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-10(7-16)6-15-8-13-14-9-15/h8-10H,4-7H2,1-3H3

InChI Key

RKMPDRKAADJZJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN2C=NN=C2

Origin of Product

United States

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